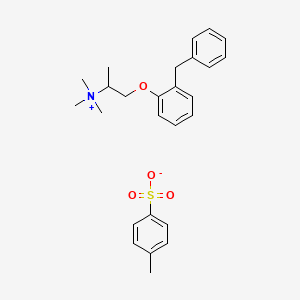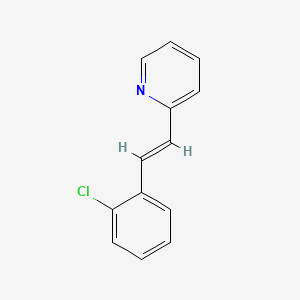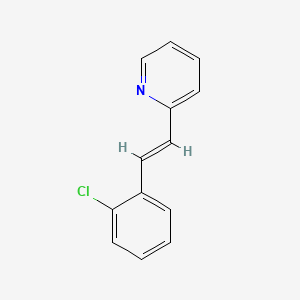![molecular formula C13H10N2O3S B13759705 Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- is a complex organic compound with the molecular formula C13H10N2O3S and a molecular weight of 274.3 g/mol This compound is characterized by its unique structure, which includes a pyrano[2,3-g]benzothiazole moiety
Méthodes De Préparation
The synthesis of Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- involves several steps. One common method includes the condensation of 4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazole with acetamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Condensation: The compound can participate in condensation reactions, forming larger molecules by combining with other compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound can be used in the development of new materials and in various industrial processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- can be compared with other similar compounds, such as:
Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)-: This compound has a similar structure but may differ in specific functional groups or substituents.
Benzothiazole derivatives: These compounds share the benzothiazole core structure but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H10N2O3S |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
N-(4-methyl-7-oxopyrano[2,3-g][1,3]benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H10N2O3S/c1-6-5-9-8(3-4-10(17)18-9)12-11(6)15-13(19-12)14-7(2)16/h3-5H,1-2H3,(H,14,15,16) |
Clé InChI |
AVCULJJFDVMTRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=O)O2)C3=C1N=C(S3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)

![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)





![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)


![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
